molecular formula C13H7IN2O2 B3607399 6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B3607399
M. Wt: 350.11 g/mol
InChI Key: MLFOCQWLSGOXCE-UHFFFAOYSA-N
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Description

6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core with an iodophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves a multi-step process. One common method includes the reaction of 3-formylchromones, Meldrum’s acid, and α-aminomaleimides. This cascade reaction proceeds through Michael addition, intramolecular cyclization, and elimination of acetone and carbon dioxide . The reaction conditions are generally mild, and the process is metal catalyst-free, making it an efficient and environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring the process is environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrrolo[3,4-b]pyridine core can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the oxidation state of the core structure.

Scientific Research Applications

6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific iodophenyl substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for developing targeted therapeutic agents and studying specific biological pathways.

Properties

IUPAC Name

6-(4-iodophenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7IN2O2/c14-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFOCQWLSGOXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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